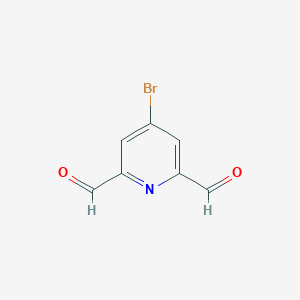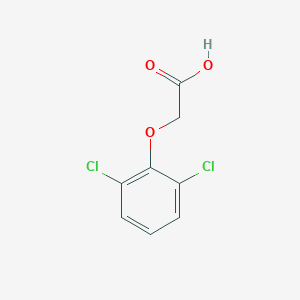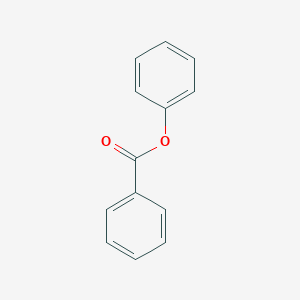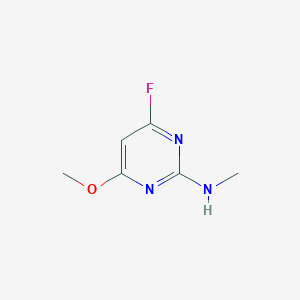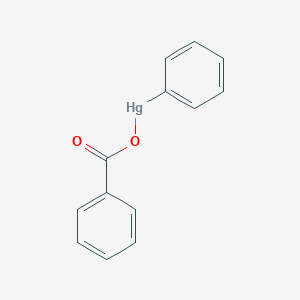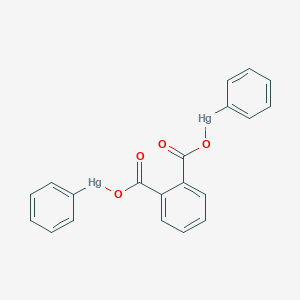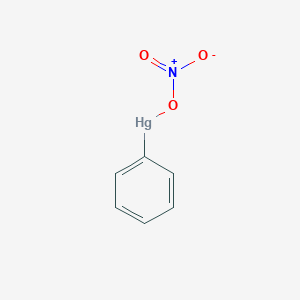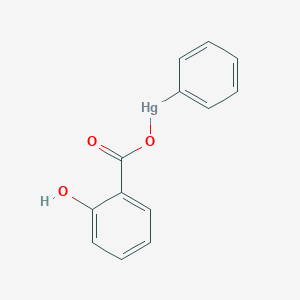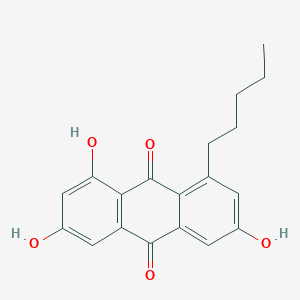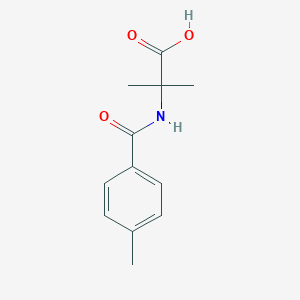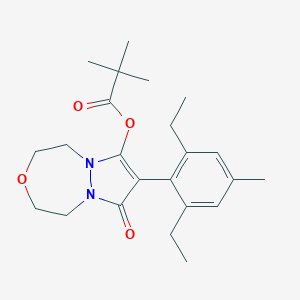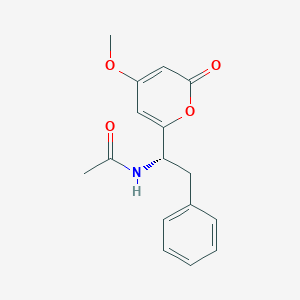
Pyrophen
Overview
Description
Pyrophen is a natural product first isolated from the fungus Aspergillus niger in 1990 It is known for its antifungal properties, particularly against Candida albicans
Mechanism of Action
Target of Action
Pyrophen is a bioactive pyrone derivative produced by the fungus Aspergillus niger It’s known that this compound is produced by a nonribosomal peptide synthetase (nrps)-nonreducing polyketide synthase (nrpks) hybrid enzyme . This suggests that this compound may interact with various biological targets, potentially including enzymes and receptors in the host organism.
Mode of Action
It’s known that this compound is a product of the nrps-nrpks hybrid enzyme . This enzyme is promiscuous towards a variety of substituted phenylalanine analogues . This suggests that this compound might interact with its targets in a similar manner, potentially leading to various biochemical changes in the host organism.
Biochemical Pathways
It’s known that this compound is derived from amino acids and is produced by the nrps-nrpks hybrid enzyme . This suggests that this compound might affect various biochemical pathways related to amino acid metabolism and other processes regulated by NRPS and PKS enzymes.
Pharmacokinetics
It’s known that this compound is a small molecule , which suggests that it might have good bioavailability and could be distributed throughout the body
Result of Action
It’s known that this compound is a bioactive compound . This suggests that this compound might have various biological effects, potentially including antimicrobial activities .
Action Environment
It’s known that this compound is produced byAspergillus niger, a fungus that can adapt to various environmental conditions This suggests that this compound might also be stable under various environmental conditions
Biochemical Analysis
Biochemical Properties
The biochemical characterization of the NRPS module in vitro reveals that the adenylation domain is promiscuous towards a variety of substituted phenylalanine analogues . This suggests that Pyrophen may interact with a variety of enzymes, proteins, and other biomolecules in biochemical reactions.
Molecular Mechanism
It is known that this compound is produced by the AnATPKS enzyme, suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The total synthesis of pyrophen has been achieved through a six-step process starting from commercially available N-Boc amino acids. Key steps in this synthesis include a vinylogous Claisen condensation for fragment coupling and a dioxinone thermolysis/cyclization cascade to form the α-pyrone ring. The overall yield of this synthetic route ranges from 15% to 25% .
Industrial Production Methods
Industrial production of this compound typically involves the cultivation of Aspergillus niger strains under controlled conditions. The fungus is grown in a nutrient-rich medium, and this compound is extracted from the culture using organic solvents. The crude extract is then purified using chromatographic techniques to isolate this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Pyrophen undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxythis compound derivatives.
Reduction: Reduction reactions can modify the lactone ring, leading to different structural analogs.
Substitution: Substitution reactions can occur at the aromatic ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Hydroxythis compound derivatives.
Reduction: Reduced this compound analogs with modified lactone rings.
Substitution: Halogenated this compound derivatives.
Scientific Research Applications
Pyrophen has several scientific research applications:
Chemistry: this compound is used as a model compound in the study of pyrone chemistry and biosynthesis.
Biology: Its antifungal properties make it a valuable compound for studying fungal infections and developing antifungal agents.
Medicine: this compound’s potential therapeutic applications are being explored, particularly in the treatment of fungal infections.
Industry: This compound is used in the development of bioactive compounds and as a precursor for synthesizing other pyrone derivatives
Comparison with Similar Compounds
Similar Compounds
- Rubrofusarin B
- Fonsecin
- Fonsecin B
- Aurasperone A
- Aurasperone B
- Aurasperone C
- Aurasperone F
Uniqueness
Pyrophen is unique among its analogs due to its specific antifungal activity against Candida albicans. While other similar compounds also exhibit bioactivity, this compound’s structure and mode of action make it particularly effective against this fungal pathogen .
Properties
IUPAC Name |
N-[(1S)-1-(4-methoxy-6-oxopyran-2-yl)-2-phenylethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-11(18)17-14(8-12-6-4-3-5-7-12)15-9-13(20-2)10-16(19)21-15/h3-7,9-10,14H,8H2,1-2H3,(H,17,18)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFMQMACUYWGDOJ-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=CC=C1)C2=CC(=CC(=O)O2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC=CC=C1)C2=CC(=CC(=O)O2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50156940 | |
| Record name | Pyrophen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50156940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131190-56-2 | |
| Record name | Pyrophen | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131190562 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrophen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50156940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[(1S)-1-(4-methoxy-2-oxo-2H-pyran-6-yl)-2-phenylethyl]acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is pyrophen and where is it found?
A1: this compound is a natural product belonging to the α-pyrone family. It was first isolated from the fungus Aspergillus niger []. It has since been found in various Aspergillus species [, , , , , , , , , , , ] and even a strain of Bacillus methylotrophicus [].
Q2: What is the chemical structure of this compound?
A2: this compound is a 4-methoxy-2-pyrone derivative of L-phenylalanine []. Its chemical structure consists of a pyrone ring core with a methoxy group at the 4-position and a phenylacetamide side chain at the 6-position [, ].
Q3: What is the molecular formula and molecular weight of this compound?
A3: The molecular formula of this compound is C14H15NO4, and its molecular weight is 261.27 g/mol [, ].
Q4: What spectroscopic data is available for characterizing this compound?
A4: this compound's structure has been elucidated using various spectroscopic techniques, including 1H-NMR, 13C-NMR, COSY, DEPT, HMQC, HMBC, and mass spectrometry (LC-MS, EI, ESI, HRESI) [, , , , , , ].
Q5: How is this compound biosynthesized?
A5: this compound biosynthesis involves a nonribosomal peptide synthetase (NRPS)-nonreducing polyketide synthase (NRPKS) hybrid enzyme (AnATPKS) found in Aspergillus niger []. This unique enzyme utilizes L-phenylalanine and other substituted phenylalanine analogues to construct the molecule [].
Q6: Can this compound be chemically synthesized?
A6: Yes, the first total synthesis of this compound has been achieved. The six-step synthesis utilizes commercially available N-Boc amino acids and features a Claisen condensation for fragment coupling and a dioxinone thermolysis/cyclization cascade to form the α-pyrone ring [].
Q7: What biological activities have been reported for this compound?
A7: this compound has shown promising anticancer activity, particularly against breast cancer cells [, ]. Additionally, it exhibits antimicrobial activity against a range of human, plant, and fish pathogens, including Candida parapsilosis [, ].
Q8: Are there any studies on the structure-activity relationship (SAR) of this compound?
A9: While detailed SAR studies are limited, research has shown that the AnATPKS enzyme involved in this compound biosynthesis exhibits promiscuity towards substituted phenylalanine analogues []. This suggests that modifications to the phenylacetamide side chain could potentially influence the activity and selectivity of this compound analogues.
Q9: Have any this compound analogues been synthesized or isolated?
A10: By utilizing precursor feeding and heterologous expression of the AnATPKS enzyme and an associated O-methyltransferase (AnOMT), researchers have successfully generated a library of substituted this compound analogues []. This opens up possibilities for exploring the SAR of this compound and developing more potent and selective derivatives.
Q10: What is known about the stability and formulation of this compound?
A10: Currently, there is limited information available regarding the stability of this compound under various conditions or specific formulation strategies employed to enhance its stability, solubility, or bioavailability.
Q11: Have there been any studies on the pharmacokinetics and pharmacodynamics (PK/PD) of this compound?
A11: To date, no studies have been published focusing on the ADME (absorption, distribution, metabolism, excretion) properties or in vivo activity and efficacy of this compound.
Q12: Are there any known toxicity or safety concerns associated with this compound?
A14: Although some data exists on its in vitro cytotoxicity [, ], comprehensive toxicological studies are lacking. Further research is needed to establish the safety profile of this compound and determine its potential for adverse effects.
Q13: What analytical methods are used to detect and quantify this compound?
A15: this compound can be detected and quantified using various analytical techniques, including high-performance liquid chromatography (HPLC) with PDA detection [] and liquid chromatography-mass spectrometry (LC-MS) [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


